molecular formula C10H10N4O B13939202 2-(6-Methoxy-3-pyridyl)pyrimidin-4-amine

2-(6-Methoxy-3-pyridyl)pyrimidin-4-amine

Cat. No.: B13939202
M. Wt: 202.21 g/mol
InChI Key: QHGIGUZKKGAWTG-UHFFFAOYSA-N
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Description

2-(6-Methoxy-3-pyridyl)pyrimidin-4-amine is a heterocyclic compound featuring a pyrimidine core substituted at the 2-position with a 6-methoxy-3-pyridyl group and an amine group at the 4-position. Pyrimidin-4-amine derivatives are known for their versatility in hydrogen bonding and π-stacking interactions, which contribute to their biological activity and crystallographic behavior .

Properties

Molecular Formula

C10H10N4O

Molecular Weight

202.21 g/mol

IUPAC Name

2-(6-methoxypyridin-3-yl)pyrimidin-4-amine

InChI

InChI=1S/C10H10N4O/c1-15-9-3-2-7(6-13-9)10-12-5-4-8(11)14-10/h2-6H,1H3,(H2,11,12,14)

InChI Key

QHGIGUZKKGAWTG-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C=C1)C2=NC=CC(=N2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Methoxy-3-pyridinyl)-4-pyrimidinamine typically involves the following steps:

    Formation of the Pyridine Ring: The starting material, 6-methoxy-3-pyridinecarboxylic acid, is subjected to a series of reactions including esterification and reduction to form 6-methoxy-3-pyridinylmethanol.

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized separately through a condensation reaction involving appropriate precursors such as guanidine and β-ketoesters.

    Coupling Reaction: The final step involves coupling the pyridine and pyrimidine rings through a nucleophilic substitution reaction, typically using a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of 2-(6-Methoxy-3-pyridinyl)-4-pyrimidinamine may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(6-Methoxy-3-pyridinyl)-4-pyrimidinamine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.

    Substitution: The amino group on the pyrimidine ring can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine (TEA).

Major Products

    Oxidation: Formation of 6-hydroxy-3-pyridinyl-4-pyrimidinamine.

    Reduction: Formation of dihydropyrimidine derivatives.

    Substitution: Formation of N-alkyl or N-acyl derivatives of the pyrimidine ring.

Scientific Research Applications

2-(6-Methoxy-3-pyridinyl)-4-pyrimidinamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(6-Methoxy-3-pyridinyl)-4-pyrimidinamine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of downstream targets and modulating cellular signaling pathways.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs are compared based on substituent variations and their impact on physicochemical and biological properties:

Compound Name Substituents on Pyrimidine Core Key Features Biological Activity/Application Reference
2-(4-Methylpiperazin-1-yl)pyrimidin-4-amine (35) 2-(4-Methylpiperazin-1-yl), 4-NH₂ Enhanced solubility due to polar piperazine group; used in kinase inhibitors Antimalarial (Plasmodium falciparum)
5-Chloro-N-(2-fluoro-4-(trifluoromethyl-oxadiazole)benzyl)pyrimidin-4-amine (U7) 5-Cl, 6-(1-fluoroethyl), 2-aryl High logP (lipophilicity); broad-spectrum pesticidal activity Insecticidal (Mythimna separata LC₅₀ = 3.57 mg/L)
6-(2-Fluoropyridin-4-yl)pyrido[3,2-d]pyrimidin-4-amine 6-(2-Fluoropyridyl), fused pyrido-pyrimidine Fluorine enhances binding affinity; planar structure Kinase inhibition (c-Met, EGFR)
4-Chloro-6-methoxypyrimidin-2-amine 4-Cl, 6-OCH₃, 2-NH₂ Hydrogen-bonding motifs in crystal packing; agrochemical precursor Herbicide intermediate (e.g., imazosulfuron)

Key Observations :

  • Methoxy vs. Halogen Substituents : Methoxy groups (e.g., in 4-chloro-6-methoxypyrimidin-2-amine) enhance hydrogen bonding but reduce lipophilicity compared to halogens like chlorine or fluorine, which increase electrophilicity and membrane permeability .
  • Aromatic vs. Aliphatic Substituents : Aliphatic groups (e.g., piperazine in compound 35) improve solubility, while aryl groups (e.g., trifluoromethyl-oxadiazole in U7) enhance target binding through hydrophobic interactions .
Anticholinesterase Activity

Compound 9e (2-(4-methylpiperidin-1-yl)-N-(naphth-1-ylmethyl)pyrimidin-4-amine) exhibits selective butyrylcholinesterase inhibition (IC₅₀ = 2.2 μM) due to the bulky naphthylmethyl group, which fits into the enzyme’s hydrophobic pocket . In contrast, smaller substituents (e.g., methylpiperazine in compound 35) show reduced selectivity .

Pesticidal Activity

Pyrimidin-4-amine derivatives with trifluoromethyl-oxadiazole moieties (e.g., U7 and U8) demonstrate potent insecticidal and fungicidal activities (LC₅₀ = 3.14–4.22 mg/L), outperforming commercial standards like flufenerim . The 6-methoxy-3-pyridyl group in the target compound may similarly enhance pesticidal activity through π-π interactions with insect nicotinic acetylcholine receptors.

Physicochemical Properties

Property 2-(6-Methoxy-3-pyridyl)pyrimidin-4-amine (Predicted) 4-Chloro-6-methoxypyrimidin-2-amine Compound U7
Molecular Weight ~232 g/mol 175.58 g/mol 447.8 g/mol
logP ~1.5 (moderate lipophilicity) 1.2 3.9 (high lipophilicity)
Hydrogen Bond Donors 1 (NH₂) 2 (NH₂, OH) 1 (NH₂)
Hydrogen Bond Acceptors 4 (pyrimidine N, pyridyl O/N) 4 7 (oxadiazole, F)

Key Trends :

  • Crystallinity : Methoxy-substituted pyrimidines (e.g., 4-chloro-6-methoxypyrimidin-2-amine) form stable crystals with extended hydrogen-bond networks, critical for agrochemical formulations .

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